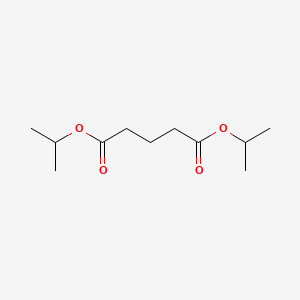

Diisopropyl glutarate

Description

Contextualization within the Field of Glutarate Ester Chemistry

Glutarate esters, also known as pentanedioates, are a significant class of chemical compounds derived from glutaric acid. chemicalbull.com These esters are characterized by a five-carbon chain with two ester functional groups. chemicalbull.com The properties and applications of glutarate esters are diverse and depend on the specific alcohol group attached to the glutaric acid backbone.

In industrial applications, mixtures of dibasic esters, including dimethyl glutarate, are utilized as environmentally friendly or "green" solvents, particularly as paint strippers and in coatings to clean adhesives and resins. worldwidejournals.com Glutarate esters, in general, are recognized for their biodegradability and low toxicity, making them attractive alternatives to more hazardous solvents. worldwidejournals.commarketsandmarkets.com

The field of glutarate ester chemistry extends into polymer science, where glutaric acid diesters serve as monomers for producing various polymeric materials. chemicalbull.com These polymers often exhibit desirable properties such as biodegradability and flexibility, rendering them suitable for applications in biodegradable plastics, coatings, and adhesives. chemicalbull.com Furthermore, certain glutarate derivatives are used in the pharmaceutical industry as intermediates for synthesizing active pharmaceutical ingredients (APIs) and in the food and beverage industry as flavor enhancers and preservatives. chemicalbull.com

Evolution of Research Perspectives on Diisopropyl Glutarate and Analogues

Research into glutarate esters has evolved to explore a wide range of structures and applications. While simple glutarate esters like dimethyl glutarate and diethyl glutarate have been studied for some time, more complex and branched-chain esters, including this compound and diisobutyl glutarate, have garnered interest for their specific properties. nih.govontosight.ainih.gov

Early research often focused on the synthesis and basic characterization of these esters. worldwidejournals.com For instance, the esterification of dicarboxylic acids like glutaric acid with various alcohols has been a fundamental area of study. worldwidejournals.comresearchgate.net Over time, the focus has shifted towards understanding the structure-property relationships and exploring novel applications.

Recent research has highlighted the potential of glutarate esters in more specialized areas. For example, some glutarate derivatives have been investigated for their role in analytical chemistry as chelating agents for metal ions. chemicalbull.com There is also emerging interest in their potential use in organic electronic materials. chemicalbull.com

Studies on analogues of this compound, such as diisobutyl glutarate and diisooctyl glutarate, reveal a focus on their use as solvents, plasticizers, and intermediates in various industries, including cosmetics and pharmaceuticals. ontosight.aiontosight.ai The branched nature of the isobutyl and isooctyl groups in these analogues imparts properties like low volatility and good solubility in organic solvents. ontosight.aiontosight.ai

Identification of Key Research Gaps and Future Directions in this compound Studies

Despite the growing body of research on glutarate esters, specific information and dedicated studies on this compound remain relatively limited in publicly accessible scientific literature. Much of the available information situates it within the broader category of glutarate esters or as a component in insecticide formulations. google.com

A significant research gap is the in-depth characterization of the physicochemical properties of pure this compound and its performance in various applications compared to other glutarate esters. While general properties can be inferred, detailed experimental data on aspects like its efficacy as a plasticizer, its solvency power for a wide range of solutes, and its performance in specific formulations are not extensively documented.

Future research should focus on several key areas:

Comprehensive Physicochemical Profiling: Detailed experimental studies are needed to fully characterize the properties of this compound, including its viscosity, thermal stability, and solubility parameters.

Synthesis Optimization: Exploration of more efficient and sustainable methods for the synthesis of this compound could be beneficial. This could involve investigating novel catalysts or reaction conditions. worldwidejournals.com

Application-Specific Investigations: Research focusing on the performance of this compound in specific applications, such as a plasticizer for various polymers or as a solvent in novel formulations, would be valuable. Comparative studies against other commercially available plasticizers and solvents would help to identify its unique advantages.

Biomedical and Pharmaceutical Potential: Given that some glutarate derivatives have applications in the pharmaceutical industry, exploring the potential of this compound as an excipient or in drug delivery systems could be a promising avenue. chemicalbull.com

Advanced Materials: Investigating the incorporation of this compound into advanced materials, such as biodegradable polymers or functional coatings, could lead to new discoveries and applications. chemicalbull.commarketsandmarkets.com

By addressing these research gaps, a more complete understanding of this compound and its potential applications can be achieved, paving the way for its broader use in various scientific and industrial fields.

Structure

3D Structure

Properties

CAS No. |

71340-46-0 |

|---|---|

Molecular Formula |

C11H20O4 |

Molecular Weight |

216.27 g/mol |

IUPAC Name |

dipropan-2-yl pentanedioate |

InChI |

InChI=1S/C11H20O4/c1-8(2)14-10(12)6-5-7-11(13)15-9(3)4/h8-9H,5-7H2,1-4H3 |

InChI Key |

MSQKMFXJFBXZNQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)CCCC(=O)OC(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Process Optimization for Diisopropyl Glutarate

Chemical Esterification Reaction Mechanisms and Kinetics

The formation of diisopropyl glutarate via chemical esterification involves the reaction of glutaric acid with isopropanol (B130326), typically in the presence of a catalyst. This process can be categorized into direct acid-catalyzed esterification and transesterification.

Investigation of Acid-Catalyzed Pathways

Acid-catalyzed esterification, often referred to as Fischer esterification, is a well-established method for synthesizing esters. The reaction involves the protonation of the carboxylic acid group of glutaric acid by a strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of isopropanol.

The kinetic behavior of the heterogeneous esterification of glutaric acid with methanol (B129727) has been investigated using an acidic cation-exchange resin, Amberlyst 35. researchgate.net In such systems, the reaction rate is observed to increase with rising temperature. However, the equilibrium conversions of glutaric acid show minimal change across the studied temperature range, indicating a minor heat effect for this reaction system. researchgate.net It has also been noted that a higher molar ratio of alcohol to acid can slightly increase the equilibrium conversion. researchgate.net For the esterification of acetic acid with isopropyl alcohol catalyzed by an ion exchange resin, the reaction rate significantly increases with increasing reaction temperature, suggesting that the chemical reaction process is the rate-controlling step. frontiersin.org

The general mechanism for the acid-catalyzed esterification of one of the carboxylic acid groups in glutaric acid is as follows:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the glutaric acid, making the carbonyl carbon more electrophilic.

Nucleophilic attack by isopropanol: The hydroxyl group of isopropanol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of water: The protonated hydroxyl group leaves as a water molecule, and a protonated ester is formed.

Deprotonation: The protonated ester is deprotonated to yield the monoester and regenerate the acid catalyst.

This process is then repeated for the second carboxylic acid group to form this compound.

Table 1: Influence of Reaction Parameters on Acid-Catalyzed Esterification of Glutaric Acid with Methanol

| Parameter | Observation | Reference |

| Temperature | Reaction rate increases with temperature, but equilibrium conversion is largely unaffected. | researchgate.net |

| Molar Ratio (Alcohol:Acid) | Increasing the molar ratio slightly increases the equilibrium conversion. | researchgate.net |

Note: This data is for the esterification of glutaric acid with methanol but illustrates general principles applicable to isopropanol.

Exploration of Transesterification Processes

Transesterification, or alcoholysis, is another viable route for the synthesis of this compound. This process involves the reaction of a starting ester, such as dimethyl glutarate, with isopropanol in the presence of a catalyst to exchange the alkoxy groups. This method is particularly useful when the starting dicarboxylic acid has low solubility in the alcohol. Transesterification can be catalyzed by either acids or bases.

The reaction is a sequence of reversible steps. For instance, in the transesterification of triglycerides with methanol, the triglycerides are converted to diglycerides, then to monoglycerides, and finally to glycerol (B35011), with the release of a fatty acid methyl ester at each step. unl.edu A similar stepwise process would occur in the transesterification of a dialkyl glutarate with isopropanol.

The kinetics of transesterification are influenced by factors such as temperature, catalyst concentration, and the molar ratio of reactants. frontiersin.org Increasing the reaction temperature generally increases the reaction rate. frontiersin.org The choice of catalyst is also crucial; for example, in biodiesel production, alkali catalysts are commonly used. matec-conferences.org

Table 2: General Factors Affecting Transesterification Reactions

| Factor | General Effect on Reaction Rate |

| Temperature | Increased temperature generally increases the reaction rate. |

| Catalyst Concentration | Higher catalyst concentration typically leads to a faster reaction, up to a certain point. |

| Molar Ratio of Alcohol to Ester | A higher molar ratio of the displacing alcohol can shift the equilibrium towards the product side. |

| Mixing Intensity | In heterogeneous systems, increased mixing can enhance mass transfer and improve the reaction rate. |

Note: This table presents general trends in transesterification reactions.

Enzymatic Synthesis of this compound and Related Diesters

Enzymatic synthesis offers a green and highly selective alternative to chemical methods for the production of esters. Lipases are the most commonly used enzymes for this purpose due to their ability to catalyze esterification and transesterification reactions under mild conditions.

Biocatalyst Screening and Engineering for Enhanced Yields

The selection of a suitable lipase (B570770) is a critical first step in developing an efficient enzymatic synthesis process. Lipases from different microbial sources exhibit varying activities and selectivities towards different substrates. For instance, lipases from Candida antarctica (often immobilized as Novozym 435), Rhizomucor miehei, and various Pseudomonas and Aspergillus species are frequently employed in ester synthesis. nih.gov

Screening of different commercial immobilized lipases for the synthesis of flavor esters has shown that the choice of enzyme can significantly impact the reaction yield. mdpi.com For example, in the synthesis of nonyl caprylate and ethyl valerate, different lipases showed varying levels of efficiency. mdpi.com

Protein engineering and immobilization techniques are also employed to enhance the stability, activity, and reusability of lipases. Immobilization on solid supports can improve the enzyme's tolerance to organic solvents and facilitate its separation from the reaction mixture, allowing for continuous processes and repeated use. scispace.com

Table 3: Comparison of Different Immobilized Lipases for Flavor Ester Synthesis

| Lipase | Substrates | Yield/Conversion | Reference |

| Novozym 435 | Nonanoic acid + 1-Nonanol | >90% conversion | mdpi.com |

| Lipozyme RM IM | Valeric acid + Ethanol | ~80% conversion | mdpi.com |

| Lipase PS | Nonanoic acid + 1-Nonanol | Lower conversion than Novozym 435 | mdpi.com |

Note: This table illustrates the variability in performance among different lipases for ester synthesis.

Optimization of Biocatalytic Reaction Conditions (e.g., solvent-free systems)

The optimization of reaction parameters is crucial for maximizing the yield and efficiency of enzymatic ester synthesis. Key parameters include temperature, substrate molar ratio, enzyme loading, and the reaction medium.

Solvent-free systems are particularly attractive from an environmental and economic perspective as they eliminate the need for organic solvents, which are often toxic and difficult to remove from the final product. In such systems, one of the liquid substrates acts as the reaction medium. The synthesis of flavor esters has been successfully optimized in solvent-free systems, achieving high conversions. mdpi.com

For the lipase-catalyzed synthesis of isopropyl myristate in a solvent-free system, optimal conditions were found to be a reaction temperature of 36.1 °C, with a specific loading of the immobilized enzyme, leading to a yield of 66.62% after 18 hours. scispace.com The optimization of these parameters is often carried out using statistical methods like response surface methodology (RSM). scispace.com

Table 4: Optimized Conditions for Lipase-Catalyzed Ester Synthesis in a Solvent-Free System

| Parameter | Optimized Value | Product | Yield | Reference |

| Reaction Time | 5 hours | Nonyl caprylate | >90% | mdpi.com |

| Reaction Temperature | 40 °C | Nonyl caprylate | >90% | mdpi.com |

| Immobilized Lipase Amount | 25% w/w of total substrate | Nonyl caprylate | >90% | mdpi.com |

| Shaking Speed | 200 rpm | Nonyl caprylate | >90% | mdpi.com |

| Reaction Time | 45 minutes | Ethyl valerate | >80% | mdpi.com |

| Reaction Temperature | 40 °C | Ethyl valerate | >80% | mdpi.com |

| Immobilized Lipase Amount | 15% w/w of total substrate | Ethyl valerate | >80% | mdpi.com |

| Shaking Speed | 200 rpm | Ethyl valerate | >80% | mdpi.com |

Mechanistic Studies of Esterase-Mediated Glutarate Formation

The kinetics of lipase-catalyzed esterification often follow a Ping-Pong Bi-Bi mechanism. nih.govnih.gov In this mechanism, the lipase first reacts with the acyl donor (the carboxylic acid) to form an acyl-enzyme intermediate, releasing the first product (water in esterification). The second substrate (the alcohol) then binds to the acyl-enzyme complex, leading to the formation of the ester and regeneration of the free enzyme.

Kinetic studies of lipase-catalyzed esterification have shown that substrate inhibition can occur. For example, in the synthesis of isoamyl butyrate, competitive inhibition by both butyric acid and isoamyl alcohol was observed. nih.gov Butyric acid, being a polar short-chain acid, can concentrate in the microaqueous layer around the enzyme, causing a drop in pH and leading to enzyme inactivation. nih.gov It can also bind to the acyl-enzyme complex in a non-productive manner, forming a dead-end intermediate. nih.gov

The general rate equation for a Ping-Pong Bi-Bi mechanism with competitive inhibition by both substrates can be complex, but understanding these kinetics is essential for process optimization and reactor design. The apparent kinetic parameters, such as the maximum reaction velocity (Vmax) and Michaelis constants (KM) for the acid and alcohol, can be determined experimentally. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable production processes. Key areas of focus include the selection of appropriate solvents and the optimization of atom economy to minimize waste.

Solvent Selection and Alternative Reaction Media Research

The choice of solvent is a critical factor in the green synthesis of this compound, as solvents often constitute the largest portion of waste in chemical processes. researchgate.net The ideal solvent for the esterification of glutaric acid with isopropanol should facilitate the reaction while being non-toxic, biodegradable, and recyclable.

Research into greener solvents for esterification reactions has highlighted several alternatives to traditional, more hazardous solvents like toluene (B28343) or benzene, which might have been used in the past. Based on solvent selection guides from major pharmaceutical companies and chemical organizations, preferable solvents for esterification reactions often include those that are less volatile and have a better environmental, health, and safety (EHS) profile. nih.gov

For the synthesis of this compound, which involves the reaction of glutaric acid and isopropanol, potential green solvent choices could be explored from the following categories:

Bio-derived Solvents: Solvents derived from renewable resources are gaining significant attention. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from biomass, is often considered a greener alternative to tetrahydrofuran (B95107) (THF). wikipedia.org Cyrene™ (dihydrolevoglucosenone) is another bio-based solvent that has been investigated as a replacement for dipolar aprotic solvents. acs.org

Ester Solvents: Simple esters with good safety profiles, such as ethyl acetate (B1210297) or isopropyl acetate, can be effective solvents for esterification reactions. wikipedia.org

Solvent-Free Conditions: The most ideal green chemistry approach is to conduct the reaction without any solvent. Given that one of the reactants, isopropanol, is a liquid, it could potentially serve as both the reactant and the reaction medium, especially if used in excess to drive the reaction equilibrium forward. Microwave-assisted synthesis has been shown to be effective for transesterification reactions, often under solvent-free conditions, which could be applicable here. ui.ac.id

The following table summarizes a selection of solvents and their classification based on green chemistry principles, which could be considered in the research for an optimized this compound synthesis process.

| Solvent Class | Example Solvents | Green Chemistry Considerations |

| Recommended | Water, Ethanol, Isopropanol, Ethyl acetate | Low toxicity, biodegradable, readily available. |

| Problematic | Toluene, Heptane, Acetonitrile (B52724) | Environmental and/or health concerns, but may be necessary for specific reaction conditions. |

| Hazardous | Benzene, Chloroform, Diethyl ether | High toxicity, carcinogenic potential, significant environmental impact. To be avoided. |

Further research would be necessary to evaluate the efficacy of these greener solvents in the specific context of this compound synthesis, focusing on reaction kinetics, yield, and ease of product separation.

Atom Economy and Waste Minimization Studies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.org The ideal atom economy is 100%, meaning all atoms from the reactants are incorporated into the final product, with no byproducts. science-revision.co.uk

The synthesis of this compound from glutaric acid and isopropanol is an esterification reaction. The balanced chemical equation is:

C₅H₈O₄ (Glutaric Acid) + 2 C₃H₈O (Isopropanol) → C₁₁H₂₀O₄ (this compound) + 2 H₂O (Water)

To calculate the theoretical atom economy for this reaction, we use the following formula:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

The relevant molecular weights are:

Glutaric Acid (C₅H₈O₄): 132.12 g/mol

Isopropanol (C₃H₈O): 60.10 g/mol

this compound (C₁₁H₂₀O₄): 216.27 g/mol nist.gov

Water (H₂O): 18.02 g/mol

Calculation:

Sum of Molecular Weights of Reactants = 132.12 g/mol + (2 * 60.10 g/mol ) = 252.32 g/mol

Atom Economy (%) = (216.27 g/mol / 252.32 g/mol ) x 100 ≈ 85.71%

This calculation shows a relatively high theoretical atom economy. The only byproduct is water, which is environmentally benign. However, in practice, waste can be generated from other sources, such as the use of catalysts, solvents, and purification agents.

Waste minimization studies for this compound synthesis would focus on:

Catalyst Selection: Using a recyclable heterogeneous catalyst instead of a homogeneous acid catalyst (like sulfuric acid) that requires neutralization and results in salt waste.

Reaction Conditions: Optimizing temperature, pressure, and reaction time to maximize yield and minimize the formation of side products.

| Synthetic Approach | Catalyst | Solvent | Potential Waste Products | E-Factor (Illustrative) |

| Traditional Esterification | Sulfuric Acid (H₂SO₄) | Toluene | Neutralized acid salts, solvent waste | High |

| Greener Esterification | Solid Acid Resin | Solvent-free (excess isopropanol) | Water, minimal catalyst leaching | Low |

| Enzymatic Synthesis | Lipase | Bio-solvent or solvent-free | Water, denatured enzyme (potentially recyclable) | Very Low |

Enzymatic synthesis, using lipases, represents a promising green alternative for ester production, often proceeding under mild conditions with high selectivity and generating minimal waste. mdpi.commdpi.com The application of enzymatic catalysis to this compound synthesis could significantly improve its green credentials.

Novel Purification and Isolation Techniques for Research-Grade this compound

Achieving high purity is essential for research-grade this compound. Novel purification and isolation techniques aim to improve efficiency, reduce solvent consumption, and increase the final product's purity compared to traditional methods like distillation.

Advanced Chromatographic Separation Development

Chromatography is a powerful technique for the separation and purification of chemical compounds. For this compound, advanced chromatographic methods can be developed to achieve the high purity required for research applications.

While specific high-performance liquid chromatography (HPLC) methods for this compound are not extensively documented in the readily available literature, methods for related compounds, such as glutaric acid and its derivatives, can provide a basis for development. researchgate.nethelixchrom.com For a non-polar compound like this compound, reversed-phase HPLC would be a suitable starting point.

Key areas for development in the chromatographic separation of this compound include:

Chiral Stationary Phases (CSPs): If enantiomeric purity is a concern, for example in stereoselective synthesis research, chiral chromatography would be essential. mdpi.com

Preparative Chromatography: Scaling up analytical HPLC methods to a preparative scale allows for the isolation of larger quantities of high-purity material. Modern preparative HPLC systems incorporate features like automated fraction collection and solvent recycling to improve efficiency and reduce environmental impact.

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. This technique is considered greener than HPLC due to the reduced use of organic solvents. SFC can offer rapid and efficient separations and is particularly well-suited for non-polar to moderately polar compounds like this compound.

The following table outlines potential chromatographic techniques and their applicability to the purification of research-grade this compound.

| Chromatographic Technique | Stationary Phase Type | Mobile Phase Considerations | Primary Application for this compound |

| Preparative HPLC | Reversed-Phase (e.g., C18, C8) | Acetonitrile/Water or Methanol/Water gradients | High-purity isolation from reaction mixtures. |

| Gas Chromatography (GC) | Non-polar (e.g., OV-101) | Inert carrier gas (e.g., Helium, Nitrogen) | Primarily for analytical purity assessment, but preparative GC can be used for small-scale purification. nist.gov |

| Supercritical Fluid Chromatography (SFC) | Various, including chiral phases | Supercritical CO₂ with co-solvents (e.g., Methanol) | Green purification, chiral separations. |

Development of a specific method would involve screening different stationary phases and mobile phase compositions to optimize the separation of this compound from any unreacted starting materials (glutaric acid, isopropanol) and potential byproducts.

Innovative Extraction and Concentration Methodologies

Liquid-liquid extraction is a fundamental technique for the initial work-up of a reaction mixture to isolate the desired product. Innovative extraction methodologies focus on reducing the use of volatile organic compounds and improving extraction efficiency.

For the isolation of this compound, which is an ester with limited water solubility, from a reaction mixture, the following advanced extraction techniques could be researched:

Microwave-Assisted Extraction (MAE): While often used for extracting compounds from solid matrices, the principles of using microwave energy to accelerate mass transfer could be adapted for liquid-liquid extraction systems, potentially reducing extraction times and solvent volumes. mdpi.com

Ultrasound-Assisted Extraction (UAE): Similar to MAE, the application of ultrasonic waves can create cavitation, leading to better mixing and faster extraction rates. mdpi.com

Supercritical Fluid Extraction (SFE): Using supercritical CO₂ as an extraction solvent is a highly green and efficient method for extracting non-polar to moderately polar compounds. After extraction, the CO₂ can be easily removed by depressurization, leaving a solvent-free product. This would be an excellent method for obtaining high-purity this compound.

The choice of extraction solvent is also critical. Greener solvent alternatives to traditional extraction solvents like dichloromethane (B109758) or diethyl ether are preferred. Solvents such as ethyl acetate or methyl tert-butyl ether (MTBE) offer improved EHS profiles. kosfaj.org

The following table compares different extraction methodologies that could be applied to the purification of this compound.

| Extraction Method | Principle | Potential Advantages for this compound Purification |

| Conventional Liquid-Liquid Extraction | Partitioning between two immiscible liquid phases. | Simple, well-established technique. |

| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and enhance mass transfer. | Reduced extraction time and solvent consumption. |

| Ultrasound-Assisted Extraction (UAE) | Use of acoustic cavitation to improve mixing and mass transfer. | Increased extraction efficiency, can be performed at lower temperatures. |

| Supercritical Fluid Extraction (SFE) | Use of a supercritical fluid (e.g., CO₂) as the extraction solvent. | Environmentally friendly, provides a solvent-free product, highly selective. |

Following extraction, concentration of the this compound solution is typically required. Techniques such as rotary evaporation are standard, but for large-scale operations, more advanced methods like falling film evaporation or thin-film evaporation can offer greater efficiency and gentler conditions, which is important for preventing thermal degradation of the product.

Structure Reactivity and Mechanistic Investigations of Diisopropyl Glutarate

Computational Chemistry and Molecular Modeling Studies

Computational studies provide valuable insights into the behavior of molecules at an atomic level. However, specific computational research focusing exclusively on diisopropyl glutarate is not readily found in the existing scientific literature.

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the geometries of molecules and the transition states of reactions, thereby elucidating reaction mechanisms and predicting reaction rates.

A comprehensive search of scientific databases does not yield specific DFT studies on the reaction pathways of this compound. Such a study would theoretically involve mapping the potential energy surface for reactions such as hydrolysis (reaction with water), transesterification (reaction with an alcohol), or Claisen condensation. The calculations would aim to determine the activation energies for these pathways, providing a quantitative measure of the compound's reactivity.

Table 1: Hypothetical DFT Calculation Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Functional | A functional such as B3LYP or M06-2X would likely be chosen for its balance of accuracy and computational cost in describing organic reactions. |

| Basis Set | A basis set like 6-311+G(d,p) would be appropriate to provide a good description of the electronic structure, including polarization and diffuse functions. |

| Solvation Model | A continuum solvation model (e.g., PCM or SMD) would be necessary to simulate the reaction in a solvent, as is common in experimental organic chemistry. |

| Properties Calculated | Optimized geometries of reactants, transition states, and products; vibrational frequencies to confirm the nature of stationary points; and electronic energies to determine reaction enthalpies and activation energies. |

This table represents a typical setup for such a study and is for illustrative purposes only, as no specific research on this compound has been located.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules. For a compound like this compound, MD simulations could provide insights into its bulk properties, such as density and viscosity, as well as its interactions with other molecules, including solvents or other reactants.

No specific molecular dynamics simulation studies for this compound are available in the published literature. Such simulations would be valuable for understanding its behavior as a solvent or in a mixture, predicting how its flexible structure influences its physical properties and interactions at a molecular level.

Table 2: Potential Applications of Molecular Dynamics Simulations for this compound

| Application Area | Information Gained |

|---|---|

| Bulk Liquid Properties | Prediction of density, viscosity, and diffusion coefficients over a range of temperatures and pressures. |

| Solvation Behavior | Understanding the arrangement of solvent molecules around this compound and the thermodynamics of solvation. |

| Interaction with Surfaces | Simulating the adsorption and conformation of this compound on various material surfaces. |

| Conformational Analysis | Exploring the different spatial arrangements (conformers) of the molecule and their relative energies. |

This table outlines potential research avenues for MD simulations, which have not yet been specifically applied to this compound according to available literature.

Quantitative Structure-Activity Relationship (QSAR) Derivations for Glutarate Esters

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences and engineering. They relate the quantitative chemical structure of a compound to a specific activity, such as biological activity or chemical reactivity.

There are no specific QSAR studies in the literature that focus on a series of glutarate esters, including this compound. Developing a QSAR model for glutarate esters would require a dataset of these compounds with measured activity data (e.g., toxicity, biodegradability, or reactivity). Molecular descriptors, which are numerical representations of the chemical structure, would then be calculated and correlated with the activity using statistical methods.

Table 3: Examples of Molecular Descriptors for a Hypothetical QSAR Study of Glutarate Esters

| Descriptor Type | Example Descriptors for this compound |

|---|---|

| Topological | Molecular connectivity indices, Wiener index. |

| Geometrical | Molecular surface area, molecular volume. |

| Electronic | Dipole moment, highest occupied molecular orbital (HOMO) energy, lowest unoccupied molecular orbital (LUMO) energy. |

| Physicochemical | LogP (octanol-water partition coefficient), molar refractivity. |

This table provides examples of descriptors that would be relevant for a QSAR study of glutarate esters, though no such study has been published.

Exploration of this compound as a Reaction Intermediate or Reagent

A search of the chemical literature does not reveal significant or well-documented instances of this compound being used as a key reaction intermediate or a specific reagent in organic synthesis. While esters, in general, are fundamental building blocks in synthesis, this compound does not appear to have a unique or specialized role.

Related glutarate compounds, such as dimethyl glutarate, are used as intermediates in the production of polyesters and other polymers. guidechem.com For instance, glutaric acid, which can be derived from the hydrolysis of this compound, is a precursor for synthetic resins and rubbers. guidechem.com

In the context of its potential reactivity, this compound could, in principle, undergo reactions typical of esters, such as:

Hydrolysis: To form glutaric acid and isopropanol (B130326).

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst to form a different glutarate ester.

Ammonolysis: Reaction with ammonia (B1221849) to form glutaric diamide.

Claisen Condensation: Self-condensation in the presence of a strong base to form a β-keto ester.

However, specific examples or detailed studies of these reactions with this compound are not prominent in the literature, suggesting it is not a commonly used reagent for these purposes.

Diisopropyl Glutarate in Polymer Science and Advanced Materials Research

Application as a Monomer in Polymerization Reactions

As a difunctional ester, diisopropyl glutarate can act as a monomer in step-growth polymerization, particularly in the synthesis of polyesters. Its structure, featuring two ester groups, allows it to react with diols or polyols to form the characteristic ester linkages of the polymer backbone.

This compound is utilized in polycondensation reactions to produce aliphatic polyesters. In this process, the isopropyl groups of the ester are displaced by a diol or polyol monomer in a transesterification reaction, typically at elevated temperatures and in the presence of a catalyst, to form a growing polymer chain and release isopropanol (B130326) as a byproduct. d-nb.infolibretexts.org The structure of the resulting polyester (B1180765) is heavily influenced by the monomers used, such as the molar ratio between the diacid ester and the alcohol. d-nb.info

The synthesis of polyesters through melt polycondensation is a common technique where monomers are reacted in their molten state. jku.at Catalysts such as titanium (IV) tert-butoxide are often employed to achieve high molecular weight polymers. mdpi.com Research into the synthesis of polyesters from various diesters, including those structurally similar to this compound, has shown the ability to create polymers with a wide range of molecular weights and thermal properties. mdpi.com For instance, the properties of polyesters derived from glycerol (B35011) and phthalic acid show variance in crystallinity based on monomer ratios. d-nb.info While specific studies focusing exclusively on this compound are part of a broader research area, the principles of polyester synthesis are well-established. libretexts.orglibretexts.org

Table 1: Illustrative Properties of Aliphatic Polyesters Synthesized from Diester Monomers

This table presents typical data ranges found in the literature for aliphatic polyesters synthesized via polycondensation, illustrating the expected performance characteristics.

| Property | Value Range |

| Number-Average Molecular Weight (Mn) | 480 – 477,000 g/mol mdpi.com |

| Glass Transition Temperature (Tg) | -30.1 to -16.6 °C mdpi.com |

| Crystallinity | Amorphous to semi-crystalline d-nb.info |

Copolymerization Research with this compound Monomers

Copolymerization is a powerful technique to tailor the properties of the final polymer material. This compound can be copolymerized with other diesters or diacids and various diols to create copolyesters with specific functionalities. Incorporating a comonomer like this compound can modify properties such as flexibility, thermal stability, and biodegradability. rsc.org

For example, research on the copolymerization of carbon dioxide (CO2) and propylene (B89431) oxide (PO) has been mediated by catalysts like zinc glutarate (ZnGA), a related glutarate compound. rsc.orgmdpi.com This process yields poly(propylene carbonate) and demonstrates the utility of the glutarate structure in facilitating polymerization. rsc.org In other studies, the incorporation of rigid cyclic monomers into a polymer backbone alongside aliphatic diesters has been shown to increase the polymer chain stiffness and glass transition temperature. rsc.org Similarly, block copolymers have been synthesized using related diesters like diisopropyl fumarate (B1241708) through controlled radical polymerization techniques, such as reversible addition-fragmentation chain transfer (RAFT) polymerization, to create materials with both rigid and flexible segments. researchgate.net These studies highlight the potential of this compound as a comonomer to develop advanced materials with customized property profiles.

Investigation as an Internal Electron Donor in Catalytic Polymerization Systems

Beyond its role as a structural monomer, this compound is investigated for its function as an internal electron donor (IED) in catalyst systems used for olefin polymerization, such as the production of polypropylene. researchgate.netmdpi.com In this context, the this compound molecule does not become part of the polymer chain but rather coordinates to the catalyst components, significantly influencing the catalyst's performance. mdpi.comnih.gov

In modern Ziegler-Natta (Z-N) catalysts, which are crucial for producing stereoregular polymers like isotactic polypropylene, an internal electron donor is a key component. researchgate.netnih.gov These catalysts are complex systems typically consisting of a titanium compound on a magnesium chloride support. mdpi.comnih.gov The IED, such as a diester, is added during the catalyst preparation. nih.gov

The addition of an internal electron donor like this compound has a profound effect on the resulting polymer's microstructure, which dictates its macroscopic properties. mdpi.comnih.gov The key role of the IED is to increase the stereoregularity of the polymer, particularly the isotacticity of polypropylene. mdpi.com Higher isotacticity leads to a more crystalline polymer with enhanced stiffness, melting point, and tensile strength.

Electron donors influence the distribution of active sites on the catalyst surface, promoting the formation of sites that yield a specific stereochemical arrangement of the monomer units as they add to the growing polymer chain. mdpi.comnih.gov The specific molecular structure of the electron donor is critical. Different diesters interact differently with the catalyst components, leading to variations in catalyst activity, hydrogen response, and the molecular weight distribution of the produced polymer. researchgate.netmdpi.com Research into novel diesters as IEDs aims to fine-tune these properties to meet the demands of specific applications, from high-strength fibers to transparent films. lyzhongdachem.com

Table 2: Effect of Internal Electron Donors on Ziegler-Natta Catalyst Performance for Polypropylene

This table provides representative data illustrating how different types of internal donors can affect catalyst activity and the properties of the resulting polypropylene.

| Internal Electron Donor Type | Catalyst Activity (kg PP/g cat·h) | Isotacticity Index (%) |

| Phthalate-based (e.g., DIBP) mdpi.com | High | 95-98 |

| Diether-based lyzhongdachem.com | Very High | >98 |

| Succinate/Glutarate Esters researchgate.netlyzhongdachem.com | Moderate to High | 90-97 |

Research into Sustainable Polymer Development Using Glutarate Moieties

There is a significant global effort to develop polymers from renewable resources to reduce reliance on fossil fuels and mitigate environmental impact. mdpi.comacs.org Glutaric acid, the precursor to this compound, can be produced from biological feedstocks, positioning glutarate-based compounds as valuable platform chemicals for sustainable polymer development. mdpi.com

The use of bio-based monomers is a cornerstone of creating more sustainable plastics. nih.gov Polyesters derived from bio-based dicarboxylic acids or their esters, including glutarates, are being explored as alternatives to their petrochemical counterparts. mdpi.com These bio-based polyesters often exhibit biodegradability, making them suitable for applications where end-of-life options are a primary concern. mdpi.comnih.gov The inherent hydrolyzable ester bonds in their backbone facilitate degradation in specific environments. mdpi.comacs.org

Research in this area focuses on several key aspects: optimizing the synthesis of bio-based glutaric acid, developing efficient polymerization processes for glutarate-based monomers, and characterizing the properties and degradation behavior of the resulting sustainable polymers. nih.gov The goal is to create materials that not only have a reduced environmental footprint but also meet the performance requirements for various applications, contributing to a more circular economy for plastics. acs.org

Biodegradable Polymer Design and Synthesis

The synthesis of biodegradable polymers is a critical step toward mitigating plastic pollution. This compound presents a viable, though not yet widely explored, monomer for creating such materials. Its utility in polymer design stems from its bifunctional nature, possessing two isopropyl ester groups that can undergo transesterification reactions.

In a conceptual synthesis, this compound can be reacted with a variety of diols (e.g., 1,4-butanediol, 1,6-hexanediol) through a process called polycondensation. This reaction, typically carried out at elevated temperatures and under vacuum to remove the isopropanol byproduct, would result in the formation of a linear polyester. The glutarate unit would form the repeating acid part of the polymer chain, contributing to its eventual biodegradability through hydrolysis of the ester linkages. The general structure of such a polymer is depicted below:

-[O-(CH₂)ₓ-O-C(O)-(CH₂)₃-C(O)]ₙ-

The properties of the resulting polyester, such as its melting point, glass transition temperature, and mechanical strength, could be tailored by the choice of the diol co-monomer. While specific research on this compound is limited, analogous studies on dimethyl glutarate have demonstrated the feasibility of producing glutarate-containing polyesterpolyols for various applications.

Furthermore, this compound could potentially be used as a plasticizer for existing biodegradable polymers like polylactic acid (PLA) or polyhydroxyalkanoates (PHAs). Plasticizers are additives that increase the flexibility and durability of a material. The introduction of this compound into a rigid polymer matrix could enhance its processability and expand its range of applications. Its compatibility and effectiveness would depend on the specific polymer system and processing conditions.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₀O₄ |

| Molecular Weight | 216.27 g/mol |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | Not precisely determined, estimated to be >200°C |

| Solubility | Likely soluble in organic solvents, low solubility in water |

Renewable Resource Integration in Glutarate-Based Polymers

A significant advantage of using this compound in polymer synthesis is the potential for both of its constituent parts—glutaric acid and isopropanol—to be derived from renewable resources. This aligns with the principles of green chemistry and the move towards a circular economy.

The glutaric acid backbone of this compound is at the forefront of bio-based chemical production. Traditionally produced from petrochemicals, there is now substantial research into its synthesis from renewable feedstocks through microbial fermentation. Engineered strains of bacteria, such as Corynebacterium glutamicum and Escherichia coli, have been developed to produce high titers of glutaric acid from sugars like glucose and sucrose. Lignocellulosic biomass, a non-food agricultural residue, is another promising feedstock for conversion into the sugars needed for this fermentation process. This bio-based glutaric acid can then be esterified with isopropanol to produce this compound.

Isopropanol can also be produced from renewable resources. Bio-based isopropanol is typically manufactured through the hydration of propylene derived from bio-ethanol or through the fermentation of biomass by genetically modified microorganisms. By utilizing both bio-based glutaric acid and bio-based isopropanol, a completely renewable this compound can be synthesized.

The integration of this renewable monomer into polymers would significantly reduce the carbon footprint of the final material compared to its petroleum-based counterparts. This approach not only offers a more sustainable route to polymer production but also provides a potential avenue for creating novel materials with unique properties derived from their bio-based origins. Research has demonstrated the successful synthesis of other bio-based glutarate esters, such as dioctyl glutarate, from microbially produced glutaric acid, underscoring the viability of this strategy.

Table 2: Renewable Feedstocks for Glutaric Acid Production

| Feedstock | Microorganism | Key Advantages |

|---|---|---|

| Glucose | Corynebacterium glutamicum, Escherichia coli | High yields and titers demonstrated. |

| Sucrose (from molasses) | Corynebacterium glutamicum | Utilization of a low-cost sugar source. |

| Lignocellulosic Biomass | Various (after hydrolysis to sugars) | Abundant, non-food feedstock. |

Environmental Fate and Biodegradation Research of Diisopropyl Glutarate

Microbial Degradation Pathways and Enzyme Systems

The microbial breakdown of diisopropyl glutarate is a key process in its removal from the environment. This involves specific microorganisms and enzymatic activities that transform the compound into simpler, less harmful substances.

Identification of Key Microbial Strains for this compound Degradation

While specific studies identifying microbial strains that degrade this compound are not extensively documented, research on the biodegradation of similar ester compounds, such as phthalate (B1215562) esters, provides insight into the types of microorganisms that could be involved. Numerous bacteria and fungi have been identified as capable of degrading esters, suggesting that similar strains may also be effective in breaking down this compound.

Potential key microbial strains could include species from the following genera, known for their ester-degrading capabilities:

Bacteria: Pseudomonas, Bacillus, Rhodococcus, Sphingomonas, and Acinetobacter. nih.gov

Fungi: Fusarium, Aspergillus, and Penicillium. nih.govmdpi.com

These microorganisms are known to produce a variety of enzymes that can hydrolyze ester bonds, which is the initial and critical step in the degradation of this compound. The isolation and characterization of specific strains with a high efficiency for this compound degradation remain an important area for future research.

Characterization of Esterase and Hydrolase Enzymes Involved

The primary enzymes responsible for the initial breakdown of this compound are esterases and hydrolases. mdpi.com These enzymes catalyze the hydrolysis of the ester bonds, splitting the molecule into isopropanol (B130326) and glutaric acid.

General Characteristics of Ester-Degrading Enzymes:

Enzyme Class: These enzymes belong to the hydrolase class (EC 3.1.1.-). mdpi.com

Catalytic Mechanism: They employ a catalytic triad, typically composed of serine, histidine, and aspartate/glutamate residues, to facilitate the nucleophilic attack on the carbonyl carbon of the ester bond. mdpi.com

pH and Temperature Optima: The optimal conditions for these enzymes can vary widely depending on the microbial source, with pH optima often ranging from neutral to slightly alkaline and temperature optima varying from mesophilic to thermophilic ranges. semanticscholar.org

The following table summarizes the general characteristics of esterases and hydrolases involved in the degradation of ester compounds.

| Enzyme Type | Source Organism (Example) | Optimal pH | Optimal Temperature (°C) |

| Esterase | Bacillus subtilis | 7.0-8.5 | 30-50 |

| Hydrolase | Aspergillus niger | 5.0-7.0 | 40-60 |

Elucidation of Metabolic Pathways and Intermediate Metabolites

The metabolic pathway for this compound is proposed to begin with the hydrolysis of the two ester bonds, followed by the degradation of the resulting products, isopropanol and glutaric acid.

Proposed Metabolic Pathway:

Initial Hydrolysis: this compound is hydrolyzed by esterases to form two molecules of isopropanol and one molecule of glutaric acid.

This compound + 2 H₂O → 2 Isopropanol + Glutaric Acid

Degradation of Isopropanol: Isopropanol is oxidized to acetone (B3395972) by alcohol dehydrogenase. Acetone can then be further metabolized through various pathways, ultimately entering the central carbon metabolism.

Degradation of Glutaric Acid: Glutaric acid is a dicarboxylic acid that can be metabolized by various microorganisms. It is typically activated to glutaryl-CoA, which can then enter the β-oxidation pathway or other specific pathways that lead to intermediates of the citric acid cycle, such as succinyl-CoA. researchgate.net

The intermediate metabolites in this proposed pathway are presented in the table below.

| Initial Compound | Enzyme(s) | Intermediate Metabolites | Final Products (Entering Central Metabolism) |

| This compound | Esterase/Hydrolase | Isopropanol, Glutaric Acid | Acetone, Succinyl-CoA |

| Isopropanol | Alcohol Dehydrogenase | Acetone | Acetyl-CoA |

| Glutaric Acid | Acyl-CoA Synthetase, Dehydrogenases | Glutaryl-CoA, Crotonyl-CoA | Succinyl-CoA |

Biotic and Abiotic Degradation Mechanisms

Hydrolytic Degradation Kinetics and Influencing Factors

Hydrolysis is a key abiotic degradation mechanism for esters like this compound. The rate of this reaction is influenced by several environmental factors.

Factors Influencing Hydrolytic Degradation:

pH: The rate of hydrolysis is significantly dependent on pH. It is generally slowest at neutral pH and is catalyzed by both acids and bases. Under alkaline conditions, saponification (base-catalyzed hydrolysis) can lead to a rapid degradation of the ester.

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. The relationship between temperature and the rate constant can often be described by the Arrhenius equation. researchgate.net

Presence of Catalysts: Certain metal ions and organic molecules in the environment can act as catalysts, accelerating the hydrolysis of ester bonds.

Photo-Degradation Studies

Photo-degradation, or the breakdown of a compound by light, can be another important environmental fate process. For this compound, this can occur through two main mechanisms:

Direct Photolysis: This involves the absorption of light by the this compound molecule itself, leading to the cleavage of chemical bonds. The ester carbonyl group can absorb UV radiation, potentially leading to bond scission.

Indirect Photolysis: This process involves the reaction of this compound with photochemically generated reactive species in the environment, such as hydroxyl radicals (•OH). researchgate.net These highly reactive species can readily attack the organic molecule, initiating its degradation.

Although specific photo-degradation studies on this compound are limited, research on the photo-degradation of its potential hydrolysis product, isopropyl alcohol, indicates that it can be degraded by UV light in the presence of an oxidizing agent like persulfate. dntb.gov.ua This suggests that once hydrolysis occurs, the resulting alcohol can be further broken down by photochemical processes.

Influence of Molecular Structure on Biodegradability Kinetics

The molecular structure of an ester has a profound impact on its susceptibility to microbial degradation. The kinetics of biodegradation are not uniform across all ester compounds; they are intricately linked to specific structural features. For aliphatic diesters like this compound, key structural determinants of biodegradability include the nature of the alcohol moiety (the alkyl chain) and the length of the dicarboxylic acid chain.

For instance, comparative studies on maleate-based plasticizers have demonstrated that reducing the alkyl chain length and removing branching significantly improves biodegradation rates. researchgate.net This principle suggests that this compound would be expected to biodegrade more slowly than its linear isomer, di-n-propyl glutarate, under similar environmental conditions. The primary degradation of phthalate esters, which are structurally analogous dicarboxylic acid esters, has been found to have half-lives in surface waters ranging from less than a day to two weeks, with biodegradation being the dominant loss mechanism. researchgate.net However, the specific kinetics are highly dependent on the alkyl group structure.

The following table illustrates the general principle of how alkyl chain branching affects the biodegradability of diesters, based on typical results from standardized tests.

| Compound Structure | Example Compound | Biodegradation Rate | Typical Half-Life in Water | Rationale |

|---|---|---|---|---|

| Linear Alkyl Ester | Di-n-propyl Glutarate | Faster | Days to Weeks | Linear structure allows for easier enzymatic access and metabolism. |

| Branched Alkyl Ester | This compound | Slower | Weeks to Months | Branched isopropyl groups cause steric hindrance, slowing enzymatic hydrolysis. epa.gov |

| Long-Chain Linear Ester | Di-n-octyl Glutarate | Slower | Weeks to Months | Increased chain length can decrease water solubility and bioavailability. |

Advanced Analytical Methodologies for Environmental Biodegradation Assessment

Evaluating the environmental fate of a chemical like this compound requires sophisticated analytical methods that can accurately quantify the extent and rate of its degradation. These methodologies are crucial for determining whether a compound undergoes primary degradation (structural alteration) or ultimate degradation (complete mineralization to CO₂, water, and biomass).

Carbon Dioxide Evolution and Oxygen Consumption Studies

The gold standard for assessing the ultimate aerobic biodegradability of organic compounds is through respirometry, which measures the gas exchange associated with microbial metabolism. The two most widely accepted and utilized methods are Carbon Dioxide (CO₂) Evolution tests and Oxygen Consumption tests.

The CO₂ Evolution Test , commonly performed according to the OECD 301B guideline, is a cornerstone of biodegradability testing. aropha.comsitubiosciences.com In this method, the test compound is introduced as the sole source of organic carbon into a liquid mineral medium, which is then inoculated with a mixed population of microorganisms (typically from activated sludge). microbe-investigations.com The system is aerated with CO₂-free air, and the CO₂ produced from the microbial respiration of the test substance is trapped in an alkaline solution (e.g., barium hydroxide (B78521) or sodium hydroxide). The amount of trapped CO₂ is then quantified, often by titration or with an inorganic carbon analyzer. microbe-investigations.com The percentage of biodegradation is calculated by comparing the cumulative amount of CO₂ produced to the theoretical maximum amount (ThCO₂) that could be produced based on the carbon content of the test substance. A compound is considered "readily biodegradable" if it reaches 60% of the ThCO₂ within a 10-day window during the 28-day test period. nih.gov

Oxygen Consumption Studies , such as the Closed Bottle Test (OECD 301D) and the Manometric Respirometry Test (OECD 301F), measure the biochemical oxygen demand (BOD) exerted by microorganisms as they degrade the test substance. aropha.comaropha.com

In the Closed Bottle Test (OECD 301D) , a dilute solution of the test substance in a mineral medium is inoculated and kept in completely filled, sealed bottles in the dark. The depletion of dissolved oxygen is measured over a 28-day period. This method is particularly suitable for soluble and volatile compounds. aropha.commatestlabs.com

The Manometric Respirometry Test (OECD 301F) places the inoculated medium in a closed vessel connected to a pressure-measuring device. As microorganisms consume oxygen, the pressure in the headspace drops; a CO₂ absorbent trap prevents the buildup of CO₂ from interfering with the pressure reading. This method allows for continuous monitoring of oxygen uptake. researchgate.net

Similar to the CO₂ evolution test, a pass level of 60% of the theoretical oxygen demand (ThOD) within the 10-day window classifies a substance as readily biodegradable. researchgate.net

The table below summarizes typical data obtained from these standard tests for compounds with varying biodegradability.

| Test Method | Parameter Measured | Readily Biodegradable Compound (e.g., Sodium Benzoate) | Poorly Biodegradable Compound (e.g., a branched polymer) | Pass Level for "Ready Biodegradability" |

|---|---|---|---|---|

| OECD 301B | % of Theoretical CO₂ Evolved (ThCO₂) | > 60% in < 10 days | < 20% in 28 days | ≥ 60% within 10-day window |

| OECD 301D/301F | % of Theoretical Oxygen Demand (ThOD) | > 60% in < 10 days | < 20% in 28 days | ≥ 60% within 10-day window |

Monitoring of Molecular Weight Reduction in Glutarate-Based Polymers

For polymeric materials, including polyesters derived from glutaric acid, ultimate biodegradation is often preceded by a depolymerization phase where the long polymer chains are broken down into smaller oligomers and monomers. Monitoring the reduction in molecular weight is therefore a critical component of assessing the biodegradation of these materials.

The primary analytical technique for this purpose is Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC). labrulez.com GPC separates molecules based on their hydrodynamic volume in solution. A sample of the polymer, extracted from the test environment (e.g., soil or compost) at various time points, is dissolved in a suitable solvent and passed through a column packed with a porous gel. Larger molecules (higher molecular weight) cannot enter the pores as easily and thus elute from the column more quickly, while smaller molecules (lower molecular weight) take a longer path through the pores and elute later. By calibrating the instrument with polymer standards of known molecular weights, the molecular weight distribution of the test sample can be determined.

A progressive shift in the GPC chromatogram towards longer elution times and a decrease in the calculated average molecular weight (Mw and Mn) over the course of a biodegradation study provide direct evidence of polymer chain scission. nih.gov This data is often correlated with mineralization data (CO₂ evolution) to build a comprehensive picture of the degradation process. For example, an initial lag phase in CO₂ evolution might correspond to a period where the polymer is undergoing significant molecular weight reduction before the resulting smaller fragments can be readily assimilated and mineralized by microorganisms. nih.gov

The following table presents illustrative data from a simulated biodegradation study of a hypothetical poly(alkylene glutarate), demonstrating how molecular weight might change over time in a soil environment.

| Incubation Time (Days) | Weight-Average Molecular Weight (Mw) (g/mol) | Mineralization (% of ThCO₂) | Observations |

|---|---|---|---|

| 0 | 80,000 | 0% | Initial state of the polymer film. |

| 60 | 55,000 | 15% | Significant reduction in molecular weight with initial, slow mineralization. |

| 120 | 25,000 | 40% | Polymer chains are substantially shorter, accelerating the rate of mineralization. |

| 180 | < 5,000 | > 60% | Polymer is broken down into small oligomers and monomers, leading to rapid mineralization. |

Advanced Analytical Methodologies for Diisopropyl Glutarate Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the definitive identification and structural analysis of Diisopropyl glutarate. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural elucidation of organic molecules, offering unparalleled insight into the connectivity of atoms. For this compound, both ¹H NMR and ¹³C NMR are used to confirm the molecular structure and assess sample purity.

Due to the molecule's symmetry, a specific number of unique signals is expected in the NMR spectra. In ¹H NMR, three distinct signals are anticipated: a septet for the methine (-CH) proton of the isopropyl group, a doublet for the six equivalent methyl (CH₃) protons of each isopropyl group, and two triplets for the methylene (B1212753) (-CH₂-) protons of the glutarate backbone. The integration of these signals corresponds to the number of protons, confirming the structure.

¹³C NMR provides information on the different carbon environments. Four unique signals are expected for the symmetrical this compound molecule: one for the carbonyl carbon of the ester, one for the methine carbon of the isopropyl group, one for the methyl carbons of the isopropyl group, and two for the methylene carbons of the glutarate chain. The chemical shifts are indicative of the electronic environment of each carbon atom. Purity analysis is performed by identifying any extraneous peaks in the spectra, which would indicate the presence of impurities such as residual isopropanol (B130326), glutaric acid, or other ester byproducts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Splitting Pattern | Assignment |

|---|---|---|---|

| ¹H | ~4.9 - 5.1 | Septet | -O-CH(CH₃)₂ |

| ¹H | ~2.3 - 2.5 | Triplet | -CO-CH₂-CH₂- |

| ¹H | ~1.9 - 2.1 | Quintet | -CH₂-CH₂-CH₂- |

| ¹H | ~1.2 - 1.3 | Doublet | -CH(CH₃)₂ |

| ¹³C | ~172 - 174 | Singlet | C=O |

| ¹³C | ~67 - 69 | Singlet | -O-CH(CH₃)₂ |

| ¹³C | ~33 - 35 | Singlet | -CO-CH₂-CH₂- |

| ¹³C | ~21 - 23 | Singlet | -CH(CH₃)₂ |

| ¹³C | ~19 - 21 | Singlet | -CH₂-CH₂-CH₂- |

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in a molecule. For this compound, the most prominent feature in the FTIR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester functional group, typically appearing around 1730-1750 cm⁻¹. Other significant absorptions include the C-O stretching vibrations of the ester linkage and the various C-H stretching and bending vibrations of the alkyl chains.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible, non-polar bonds like the C-C backbone and C-H bonds often produce stronger Raman signals than IR signals. Together, these techniques provide a comprehensive fingerprint of the molecule's functional groups, confirming its identity as a dialkyl ester.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

|---|---|---|---|

| C-H Stretch (sp³) | 2850 - 3000 | FTIR & Raman | Strong |

| C=O Stretch (Ester) | 1730 - 1750 | FTIR | Very Strong |

| C-H Bend | 1370 - 1470 | FTIR & Raman | Medium |

| C-O Stretch (Ester) | 1100 - 1300 | FTIR | Strong |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₂₀O₄), the exact molecular weight is 216.27 g/mol . nist.govnist.gov

When coupled with Gas Chromatography (GC-MS) using electron ionization (EI), the molecule undergoes predictable fragmentation. The molecular ion peak [M]⁺ at m/z 216 may be observed, though it can be weak. Key fragmentation pathways include the loss of an isopropoxy group (-OCH(CH₃)₂) resulting in a fragment at m/z 157, or the loss of an isopropyl group (-CH(CH₃)₂) leading to a fragment at m/z 173. Another common fragmentation is the cleavage of the C-C bond alpha to the carbonyl group.

Softer ionization techniques like Electrospray Ionization (ESI), often coupled with liquid chromatography (LC-MS), typically result in less fragmentation. In ESI-MS, this compound would likely be observed as a protonated molecule [M+H]⁺ at m/z 217 or as an adduct with sodium [M+Na]⁺ at m/z 239. This allows for accurate molecular weight determination with minimal structural fragmentation.

Table 3: Predicted Mass Spectrometry Fragments (Electron Ionization) for this compound

| m/z | Predicted Fragment Ion | Formula of Lost Neutral |

|---|---|---|

| 216 | [C₁₁H₂₀O₄]⁺ (Molecular Ion) | - |

| 173 | [M - CH(CH₃)₂]⁺ | C₃H₇ |

| 157 | [M - OCH(CH₃)₂]⁺ | C₃H₇O |

| 115 | [M - COOCH(CH₃)₂]⁺ | C₄H₇O₂ |

| 43 | [CH(CH₃)₂]⁺ | C₈H₁₃O₄ |

Advanced Chromatographic Separation Techniques

Chromatography is fundamental for separating this compound from complex mixtures and for its quantification. Both liquid and gas chromatography offer robust methods for its analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile or thermally sensitive compounds. For a relatively non-polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable.

Method development would involve selecting an appropriate stationary phase, such as a C18 or C8 column, which separates compounds based on their hydrophobicity. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). An isocratic elution (constant mobile phase composition) may be sufficient for simple mixtures, while a gradient elution (changing mobile phase composition) would be necessary for more complex samples to achieve optimal separation.

Since this compound lacks a strong UV chromophore, detection can be challenging. A UV detector set to a low wavelength (e.g., 205-215 nm) could be used, or alternatively, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector would be effective. knauer.net Method validation according to ICH guidelines would be necessary to ensure accuracy, precision, linearity, and robustness. oatext.comoatext.com

Table 4: Example Parameters for HPLC Method Development for this compound

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm, or Evaporative Light Scattering Detector (ELSD) |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC) is the ideal technique for the analysis of volatile and thermally stable compounds like this compound. The compound is volatilized in a heated injector and separated as it passes through a capillary column coated with a stationary phase. Non-polar columns, such as those with a polydimethylsiloxane (B3030410) phase (e.g., OV-101, DB-1), are typically used.

The retention time, the time it takes for the compound to elute from the column, is a characteristic property under specific conditions and is used for identification. shimadzu.eu The NIST Chemistry WebBook provides Kovats retention index data for this compound on a non-polar OV-101 column, which helps in its identification when analyzing complex mixtures. nist.gov For quantification, a Flame Ionization Detector (FID) is commonly used due to its high sensitivity to organic compounds and wide linear range. The area of the chromatographic peak is directly proportional to the concentration of the compound in the sample. youtube.com

Table 5: Published Gas Chromatography Retention Index Data for this compound

| Column Type | Stationary Phase | Temperature (°C) | Retention Index (I) |

|---|---|---|---|

| Capillary | OV-101 | 120 | 1323 |

| Capillary | OV-101 | 130 | 1321 |

| Capillary | OV-101 | 140 | 1319 |

| Capillary | OV-101 | 150 | 1317 |

Data sourced from the NIST Chemistry WebBook. nist.gov

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for Trace Analysis

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) stands as a powerful and indispensable analytical technique for the trace analysis of this compound. This method offers exceptional sensitivity and selectivity, which are critical for detecting and quantifying minute concentrations of the compound in complex matrices. nih.gov The enhanced resolution and speed of UHPLC, resulting from the use of sub-2 µm particle columns, allows for rapid and efficient separation of this compound from potential interferences. researchgate.net When coupled with a mass spectrometer, this technique provides definitive identification and quantification, often at picogram levels or lower.

In a typical UHPLC-MS/MS method for this compound, a reversed-phase C18 column is often employed for separation. The mobile phase usually consists of a gradient mixture of an organic solvent, such as acetonitrile or methanol, and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency and peak shape. nih.gov The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte. For this compound, the precursor ion would be its protonated molecule [M+H]⁺, and the product ions would be characteristic fragments generated through collision-induced dissociation.

The trace analysis of this compound by UHPLC-MS/MS is particularly valuable in various research and industrial applications, including the monitoring of its presence as an impurity in manufacturing processes or its migration from packaging materials into consumer products. The high sensitivity of the method allows for the establishment of low detection and quantification limits, which are essential for regulatory compliance and quality control.

A representative table of UHPLC-MS/MS parameters for the trace analysis of this compound is presented below.

| Parameter | Value |

| Chromatographic System | UHPLC System |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion [M+H]⁺ | m/z 217.1 |

| Product Ions (for MRM) | m/z 157.1, m/z 115.1 |

| Collision Energy | Optimized for each transition |

Chemometric Approaches in Analytical Data Interpretation

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of this compound research, chemometric approaches are instrumental in interpreting complex analytical data, monitoring production processes, and optimizing analytical methods.

Multivariate Statistical Analysis for Process Monitoring

In the manufacturing of this compound, maintaining consistent product quality and process efficiency is paramount. Multivariate statistical analysis (MVSA) provides a robust framework for monitoring these complex processes, which often involve numerous interacting variables. controleng.com Techniques such as Principal Component Analysis (PCA) are particularly useful for reducing the dimensionality of large datasets and identifying underlying patterns and correlations. acs.orgmathworks.com

By applying PCA to process data (e.g., temperature, pressure, flow rates, and spectral data from online analyzers), a model of normal operating conditions can be established. researchgate.net This model can then be used to create multivariate control charts. controleng.com Any deviation from this normal operation state, which could indicate a process upset or a change in raw material quality, can be quickly detected as an outlier in the PCA scores or residuals plots. This allows for timely corrective actions to be taken, preventing the production of off-specification this compound.

For instance, a dataset comprising various process parameters during the synthesis of this compound can be analyzed. The following table illustrates a simplified example of how PCA might be used to identify a process deviation.

| Batch ID | Temperature (°C) | Pressure (bar) | Catalyst Conc. (%) | Reaction Time (hr) | Principal Component 1 (PC1) | Principal Component 2 (PC2) | Process Status |

| DG-Batch-01 | 120 | 1.5 | 0.1 | 4.0 | 1.2 | -0.5 | Normal |

| DG-Batch-02 | 121 | 1.4 | 0.1 | 4.1 | 1.5 | -0.3 | Normal |

| DG-Batch-03 | 119 | 1.6 | 0.1 | 3.9 | 0.9 | -0.6 | Normal |

| DG-Batch-04 | 125 | 1.8 | 0.12 | 4.5 | 3.8 | 1.2 | Deviation Detected |

| DG-Batch-05 | 120 | 1.5 | 0.09 | 4.0 | 1.1 | -0.4 | Normal |

In this example, the values of PC1 and PC2 for Batch-04 are significantly different from the others, indicating a deviation from the normal operating conditions.

Predictive Modeling for Analytical Method Performance

Predictive modeling is a powerful chemometric tool for optimizing and validating analytical methods, such as the UHPLC-MS method for this compound. frontiersin.org By systematically varying experimental parameters and modeling their effects on method performance, an optimal set of conditions can be identified with a minimal number of experiments. researchgate.net This approach is central to the Quality by Design (QbD) paradigm in analytical method development.

Design of Experiments (DoE) is often employed to systematically investigate the influence of factors like mobile phase composition, column temperature, and flow rate on critical quality attributes of the analytical method, such as peak resolution, retention time, and sensitivity. The data from these experiments can then be used to build a mathematical model that predicts the method's performance under any given set of conditions within the design space.

For example, a response surface model could be developed to predict the resolution between this compound and a critical impurity. The model might take the form of a polynomial equation, and its output can be visualized as a 3D response surface or a 2D contour plot. This allows analysts to easily identify the "sweet spot" of operating conditions that ensures robust and reliable performance of the analytical method.

The following table presents a hypothetical experimental design and the resulting resolution, which could be used to build a predictive model.

| Experiment | Mobile Phase %B | Temperature (°C) | Flow Rate (mL/min) | Resolution |

| 1 | 60 | 35 | 0.3 | 1.8 |

| 2 | 70 | 35 | 0.3 | 2.5 |

| 3 | 60 | 45 | 0.3 | 1.5 |

| 4 | 70 | 45 | 0.3 | 2.1 |

| 5 | 60 | 35 | 0.5 | 1.6 |

| 6 | 70 | 35 | 0.5 | 2.3 |

| 7 | 60 | 45 | 0.5 | 1.3 |

| 8 | 70 | 45 | 0.5 | 1.9 |

| 9 | 65 | 40 | 0.4 | 2.0 |

This data can then be used to generate a predictive model to optimize the UHPLC method for this compound analysis.

Emerging Research Applications and Future Perspectives for Diisopropyl Glutarate

Potential as a Component in Specialty Chemical Synthesis Research